molecular formula C17H12N2O2 B2404207 N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide CAS No. 865659-17-2

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Cat. No.: B2404207
CAS No.: 865659-17-2
M. Wt: 276.295
InChI Key: DSPIUBGAJINGFH-UHFFFAOYSA-N
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Description

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.295. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity and Synthesis : N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide derivatives have been studied for their antibacterial properties. For example, a study demonstrated the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which exhibited significant in vitro antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli (Hosseyni Largani et al., 2017).

  • Chemical Synthesis Methods : Research has also focused on developing efficient synthesis methods for this compound derivatives. One study reports a facile and regioselective one-pot synthesis of novel pyrazolo[1',5':1,2]pyrrolo[3,4-b]quinoline-2,3-dicarboxylates, highlighting the mild conditions and high yield of the method (Hosseyni Largani et al., 2018).

  • Applications in Medicinal Chemistry : Several studies have explored the potential of this compound compounds in medicinal chemistry. For instance, some derivatives have been investigated for their phototoxic effects and potential as photochemotherapeutic agents (Barraja et al., 2011). Additionally, certain compounds have shown promise in inhibiting blood coagulation factors, suggesting potential anticoagulant activity (Novichikhina et al., 2020).

  • Pharmacological Analyses : Research into the synthesis and pharmacological analyses of furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues, has been conducted. These studies explore the compounds' potential for the treatment of Alzheimer's disease, demonstrating their efficacy as inhibitors of certain enzymes (Martins et al., 2011).

Biochemical Analysis

Biochemical Properties

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall energy production in cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments. Understanding the transport and distribution of this compound is critical for determining its therapeutic potential and optimizing its delivery.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its activity and interactions with other biomolecules.

Properties

IUPAC Name

N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIUBGAJINGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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